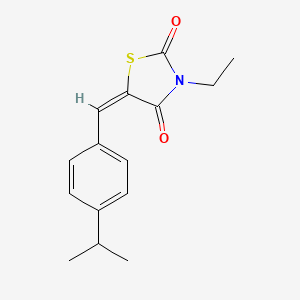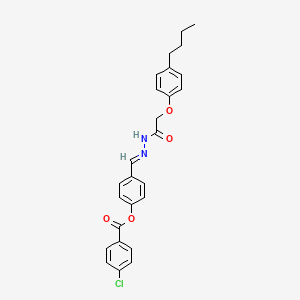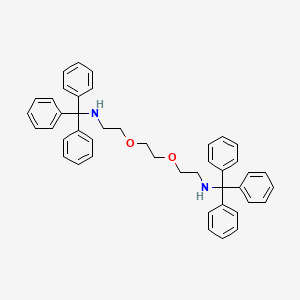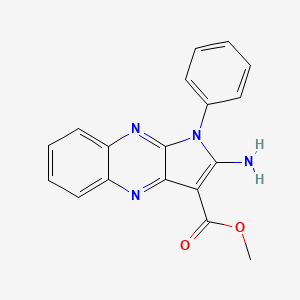
2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Bencil-1H-bencimidazol-2-YL)tio)-N’-(2-metilbencilideno)acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de benzimidazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((1-Bencil-1H-bencimidazol-2-YL)tio)-N’-(2-metilbencilideno)acetohidrazida generalmente involucra múltiples pasos:
Formación del Núcleo Benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Formación de Tioéter: El derivado de benzimidazol se hace reaccionar luego con un tiol adecuado para formar el enlace tioéter.
Formación de Hidrazida: La porción acetohidrazida se introduce haciendo reaccionar el tioéter con hidrato de hidrazina.
Formación de Base de Schiff: Finalmente, el compuesto se forma mediante la condensación de la hidrazida con 2-metilbenzaldehído en condiciones de reflujo.
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo involucran la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones de benzimidazol o tioéter.
Reducción: Las reacciones de reducción pueden ocurrir en las funcionalidades de base de Schiff o hidrazida.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ser posibles en varias posiciones de la molécula.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Como ligando en química de coordinación o como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus propiedades antimicrobianas, antifúngicas y antivirales.
Medicina: Posible uso como agente terapéutico para diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo:
Actividad Antimicrobiana: Puede inhibir el crecimiento de microorganismos interfiriendo con la síntesis de su pared celular o vías metabólicas.
Actividad Anticancerígena: Puede inducir la apoptosis en las células cancerosas al dirigirse a vías moleculares o enzimas específicas.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Benzimidazol: Compuestos como albendazol, mebendazol, que son conocidos por su actividad antiparasitaria.
Compuestos de Tioéter: Compuestos que contienen enlaces de azufre, conocidos por sus diversas actividades biológicas.
Derivados de Hidrazida: Compuestos como la isoniazida, utilizados en el tratamiento de la tuberculosis.
Singularidad
Lo que diferencia a 2-((1-Bencil-1H-bencimidazol-2-YL)tio)-N’-(2-metilbencilideno)acetohidrazida es su combinación única de grupos funcionales, que puede conferir actividades biológicas específicas o reactividad química no observada en otros compuestos similares.
Propiedades
Fórmula molecular |
C24H22N4OS |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18-9-5-6-12-20(18)15-25-27-23(29)17-30-24-26-21-13-7-8-14-22(21)28(24)16-19-10-3-2-4-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |
Clave InChI |
QLZLFEUEEXQXIZ-MFKUBSTISA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)


![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)

![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)



![6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11974005.png)

![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)
